molecular formula C9H12N4O4 B2488928 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 413572-54-0

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione

Cat. No. B2488928
CAS RN: 413572-54-0
M. Wt: 240.219
InChI Key: BFNBFWYVDAFCNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione and its derivatives involves specific chemical reactions that yield these compounds with high precision. For instance, 2,4,6,8 Tetranitro 2,4,6,8 tetraazabicyclo[3.3.1]nonane-3,7-dione (TNPDU) has been synthesized from propane diurea by nitration with nitric acid and acetic anhydride, showcasing a yield of 85% (Sikder et al., 2001).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by cyclic urea moieties and bridgehead atoms forming mean planes with significant dihedral angles, as observed in various derivatives. For example, the structures of the title compounds display similar conformations with dihedral angles of approximately 110°, demonstrating the spatial arrangement of atoms within these molecules (Piacenza et al., 1997).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, with some acting as reagents for specific transformations. For instance, 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione serves as a convenient reagent for the iodination of aromatic compounds under mild conditions (Chaikovski et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and thermal behavior, have been thoroughly investigated. For instance, the crystal structure of 3,7-diacetyl-l,3,5,7-tetraazabicyclo[3,3,1]nonane (DAPT) was determined, showing a twin-chair conformation similar to its analogs (Choi et al., 1976).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of these compounds, are influenced by their unique molecular structures. These properties are essential in their application in various chemical reactions and potential industrial applications. For instance, the synthesis and characterization of TNPDU highlighted its properties, including thermal and explosion delay behavior, which are critical for its applications (Sikder et al., 2001).

Scientific Research Applications

Structural Analysis and Conformation

  • The compounds 2,4,6,8-tetraazabicyclo[3.3.1]-nonane-3,7-dione and 2,4,6,8-tetra-acetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione exhibit similar conformations, forming two mean planes with a dihedral angle of approximately 110°. The acetyl groups are anti to the CO of the cyclic urea to which they are attached (Piacenza et al., 1997).

Synthesis and Characterization

  • A synthesis method for 2,4,6,8 Tetranitro 2,4,6,8 tetraazabicyclo[3.3.1]nonane-3,7-dione (TNPDU) was established, yielding an 85% success rate. Its structure was determined using techniques like elemental analysis, IR, and H-NMR spectroscopy (Sikder et al., 2001).

Chemistry of Bicyclic Bisureas

  • Research showed that the most favorable conditions for preparing tetra-N-methyl derivatives of 2,4,6,8-tetraaza-bieyclo[3.3.1]nonane-3,7-diones involve the condensation of N,N'-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives (Eres'ko et al., 1979).

Iodination of Aromatic Compounds

  • 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione serves as a convenient reagent for the iodination of benzene, alkylbenzenes, polycyclic hydrocarbons, aromatic amines, and phenol ethers under mild conditions (Chaikovski et al., 2001).

Synthesis of Functionalized Derivatives

  • The synthesis of 2-monofunctionalized 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-diones was achieved by cyclocondensation of 4,5-dihydroxyimidazolidin-2-one with 1-R-ureas (Kravchenko et al., 2003).

Crystal Structure Analysis

  • The crystal structure of 3,7-diacetyl-l,3,5,7-tetraazabicyclo[3,3,1]nonane (DAPT) was determined using single-crystal X-ray diffraction techniques, revealing a twin-chair conformation similar to 3,7-dinitro-l,3,5,7-tetraazabicyclo[3,3,1]nonane (DPT) (Choi et al., 1976).

Receptor Molecule Development

  • A series of receptor molecules derived from 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione (propanediurea) showed high binding affinities for dihydroxybenzene derivatives, with association constants up to 2,400,000 L mol(-1) (Jansen et al., 2001).

Development of New Cucurbituril Members

  • Two new cucurbituril members were synthesized by condensation of propanediurea with formaldehyde, exhibiting excellent thermal stability and confirmed structures via X-ray diffraction and NMR spectroscopy (Wang et al., 2018).

properties

IUPAC Name

2,6-diacetyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-4(14)12-6-3-7(11-8(12)16)13(5(2)15)9(17)10-6/h6-7H,3H2,1-2H3,(H,10,17)(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBFWYVDAFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(NC1=O)N(C(=O)N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione

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